7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
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Description
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is an organic compound belonging to the class of benzothiepins This compound is characterized by a benzene ring fused to a thiepin ring, which is a seven-membered ring containing sulfur The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide typically involves the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative. The cyclization is often facilitated by the use of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1
Properties
IUPAC Name |
7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWMWGFIXEKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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